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Compound of Interest

Compound Name: Cyanidin-3-rutinoside

Cat. No.: B1257026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) and

infrared (IR) spectroscopic data of Cyanidin-3-rutinoside. The information is presented to

support research, quality control, and drug development activities involving this prominent

anthocyanin.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the identification and quantification of

anthocyanins. The absorption maxima (λmax) of Cyanidin-3-rutinoside are sensitive to pH

and solvent, a characteristic feature of the flavylium cation and its various structural forms.

Data Presentation: UV-Vis Absorption Maxima (λmax)
The UV-Vis spectrum of Cyanidin-3-rutinoside typically exhibits two main absorption bands:

one in the visible region between 510-530 nm, responsible for its red-purple color, and another

in the UV region around 280 nm.
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Solvent/pH
Condition

λmax (Visible) (nm) λmax (UV) (nm) Reference

Acidic Methanol (0.1%

HCl)
~520 ~280 [1]

pH 1.0 Buffer 513 281 [2]

Bidentate

Mononuclear

Adsorption on TiO2

521 -

Bidentate Binuclear

Adsorption on TiO2
519 -

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. For Cyanidin-3-rutinoside, the spectrum is characterized by the vibrations of its

hydroxyl, aromatic, and glycosidic moieties. While a definitive spectrum for the pure compound

is not widely published, the following table summarizes the characteristic absorption bands

observed in cyanidin glycosides and related flavonoids.

Data Presentation: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Reference

~3400 (broad) O-H stretching
Phenolic and alcoholic

hydroxyl groups
[3]

~2930 C-H stretching
Aliphatic (sugar

moiety)
[3]

~1640 C=C stretching Aromatic rings [2]

~1610 C=O stretching
Carbonyl group (pyran

ring)
[4]

~1520 C=C stretching Aromatic rings [5]

~1450 C-H bending
Aliphatic (sugar

moiety)
[6]

~1340 O-H bending
Phenolic hydroxyl

groups
[3]

~1285 C-O stretching Aryl ether

~1070 C-O stretching
Glycosidic linkage (C-

O-C)
[4]

Experimental Protocols
The following are detailed methodologies for obtaining UV-Vis and IR spectra of Cyanidin-3-
rutinoside.

UV-Vis Spectroscopy: pH Differential Method
This is the standard AOAC (Association of Official Analytical Chemists) method for the

quantification of total monomeric anthocyanins.

Preparation of Buffers:

pH 1.0 Buffer: 0.025 M Potassium Chloride (KCl). Dissolve 1.86 g of KCl in 980 mL of

distilled water. Adjust the pH to 1.0 using concentrated HCl. Make up the final volume to 1
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L with distilled water.

pH 4.5 Buffer: 0.4 M Sodium Acetate (CH₃COONa). Dissolve 54.43 g of sodium acetate

trihydrate in 980 mL of distilled water. Adjust the pH to 4.5 using concentrated HCl. Make

up the final volume to 1 L with distilled water.

Sample Preparation:

Accurately weigh a known amount of Cyanidin-3-rutinoside or an extract containing it.

Dissolve the sample in a small amount of methanol before diluting with the buffers to

ensure complete dissolution.

Prepare two aliquots of the sample at the same concentration. Dilute one aliquot with the

pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen so

that the absorbance at the visible maximum is within the linear range of the

spectrophotometer (typically < 1.2 AU).

Spectrophotometric Measurement:

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

Use distilled water as the blank to zero the instrument.

Measure the absorbance of each diluted sample at the wavelength of maximum

absorbance in the visible range (λvis-max, typically around 520 nm for Cyanidin-3-
rutinoside) and at 700 nm (to correct for haze).

Record the absorbance values for both the pH 1.0 and pH 4.5 samples.

Calculation of Monomeric Anthocyanin Concentration:

The absorbance (A) of the sample is calculated as: A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-

max - A₇₀₀)pH 4.5

The concentration of monomeric anthocyanins, expressed as Cyanidin-3-rutinoside
equivalents (mg/L), is calculated using the Beer-Lambert law: Concentration (mg/L) = (A ×

MW × DF × 1000) / (ε × l) where:
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MW = Molecular Weight of Cyanidin-3-rutinoside (595.5 g/mol )

DF = Dilution Factor

ε = Molar absorptivity of Cyanidin-3-rutinoside (typically around 26,900 L·mol⁻¹·cm⁻¹

for cyanidin-3-glucoside, a closely related compound)[7]

l = Path length of the cuvette (typically 1 cm)

1000 = Factor to convert g to mg

Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum of a solid sample using an Attenuated

Total Reflectance (ATR) accessory, which is a common and convenient method.

Instrument Preparation:

Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g.,

isopropanol or ethanol) and a soft, lint-free cloth.

Background Spectrum:

With the clean, empty ATR accessory in place, collect a background spectrum. This will

account for the absorbance of the crystal and any atmospheric components (e.g., CO₂,

water vapor).

Sample Application:

Place a small amount of the solid Cyanidin-3-rutinoside sample onto the center of the

ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Spectrum Acquisition:
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Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of

4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The collected spectrum will be automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

If necessary, perform a baseline correction and label the significant peaks.

Cleaning:

After the measurement, retract the press arm, and carefully remove the sample from the

ATR crystal.

Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Cyanidin-3-rutinoside.
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Caption: Workflow for Spectroscopic Analysis of Cyanidin-3-rutinoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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